molecular formula C14H24N6 B2574111 2-Methyl-4-(4-methylpiperazin-1-yl)-6-(piperazin-1-yl)pyrimidine CAS No. 1706457-43-3

2-Methyl-4-(4-methylpiperazin-1-yl)-6-(piperazin-1-yl)pyrimidine

Cat. No.: B2574111
CAS No.: 1706457-43-3
M. Wt: 276.388
InChI Key: LKBAMNPJDVUORO-UHFFFAOYSA-N
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Description

2-Methyl-4-(4-methylpiperazin-1-yl)-6-(piperazin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with two piperazine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(4-methylpiperazin-1-yl)-6-(piperazin-1-yl)pyrimidine typically involves the reaction of 2-methyl-4,6-dichloropyrimidine with 1-methylpiperazine and piperazine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution of the chlorine atoms by the piperazine groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors might be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(4-methylpiperazin-1-yl)-6-(piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The piperazine groups can be further functionalized through substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: N-oxides of the piperazine groups.

    Reduction: Reduced derivatives with altered electronic properties.

    Substitution: Functionalized derivatives with various substituents on the piperazine rings.

Scientific Research Applications

2-Methyl-4-(4-methylpiperazin-1-yl)-6-(piperazin-1-yl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of advanced materials with specific electronic or structural properties.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(4-methylpiperazin-1-yl)-6-(piperazin-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The piperazine groups can enhance the compound’s ability to interact with biological macromolecules through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-(4-methylpiperazin-1-yl)-6-(morpholin-1-yl)pyrimidine
  • 2-Methyl-4-(4-methylpiperazin-1-yl)-6-(piperidin-1-yl)pyrimidine
  • 2-Methyl-4-(4-methylpiperazin-1-yl)-6-(azepan-1-yl)pyrimidine

Uniqueness

2-Methyl-4-(4-methylpiperazin-1-yl)-6-(piperazin-1-yl)pyrimidine is unique due to the presence of two piperazine groups, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of these groups can enhance its binding affinity to certain biological targets, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

2-methyl-4-(4-methylpiperazin-1-yl)-6-piperazin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N6/c1-12-16-13(19-5-3-15-4-6-19)11-14(17-12)20-9-7-18(2)8-10-20/h11,15H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKBAMNPJDVUORO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C)N3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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